molecular formula C16H20N6S B2992374 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 937598-30-6

5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2992374
CAS No.: 937598-30-6
M. Wt: 328.44
InChI Key: OXFAXJATPGJVIU-UHFFFAOYSA-N
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Description

The compound 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a pyrazolo[3,4-b]pyridine core fused with a 1,2,4-triazole-3-thiol moiety. Its structure is distinguished by substituents such as cyclopropyl, methyl, and propyl groups, which influence its electronic and steric properties. For example, describes a universal synthesis route for alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, involving condensation and functionalization steps . Structural characterization of such compounds typically employs NMR, IR, LC-MS, and elemental analysis .

Properties

IUPAC Name

3-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6S/c1-4-7-22-14(18-19-16(22)23)11-8-12(10-5-6-10)17-15-13(11)9(2)20-21(15)3/h8,10H,4-7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFAXJATPGJVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a hybrid molecule that combines the structural features of pyrazolo[3,4-b]pyridine and 1,2,4-triazole. This class of compounds has garnered attention due to their diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N6SC_{15}H_{18}N_{6}S, with a molecular weight of approximately 314.41 g/mol. It is characterized by a triazole ring which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of triazoles and pyrazoles exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Compounds containing the pyrazolo[3,4-b]pyridine scaffold have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that modifications in the structure can enhance potency against various cancer cell lines .
  • Antibacterial Properties : The hybrid structure has been tested against Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant zones of inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
  • Antifungal Activity : The 1,2,4-triazole moiety is well-known for its antifungal properties. Recent studies highlight that compounds within this category can effectively combat fungal infections by inhibiting ergosterol synthesis in fungal cell membranes .

Anticancer Activity

A study evaluated several pyrazolo[3,4-b]pyridine derivatives for their anticancer effects. Among them, specific compounds demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Antibacterial Activity

In a comparative study of various triazole derivatives, the compound was tested for its antibacterial efficacy. The results indicated that it exhibited a zone of inhibition of 15 mm against S. aureus and 14 mm against K. pneumoniae, with MIC values of 0.25 µg/mL for both strains .

Antifungal Activity

Research focusing on the antifungal potential of triazole derivatives found that some exhibited fungicidal activity against Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) analysis revealed that substitutions at specific positions on the triazole ring significantly enhanced antifungal activity .

Summary of Biological Activities

Activity Type Target Organisms Efficacy Mechanism
AnticancerVarious cancer cell linesLow micromolar IC50Induction of apoptosis
AntibacterialStaphylococcus aureusZone of inhibition: 15 mmDisruption of bacterial cell wall
Klebsiella pneumoniaeMIC: 0.25 µg/mLInhibition of protein synthesis
AntifungalCandida albicansSignificant fungicidal activityInhibition of ergosterol synthesis
Aspergillus nigerEffective against resistant strainsDisruption of membrane integrity

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Heterocyclic Compounds

Compound Class Core Structure Key Substituents/Modifications Reference
Target Compound Pyrazolo[3,4-b]pyridine + 1,2,4-triazole-3-thiol Cyclopropyl, methyl, propyl groups
Pyrazolo[3,4-d]pyrimidines Pyrazolo-pyrimidine Aryl (p-tolyl), amino, hydrazine groups
1,3,4-Oxadiazole-2-thiones Oxadiazole-thione Alkyl, aryl (2,4-dimethylphenyl)
Triazolo[3,4-b]-1,3,4-thiadiazoles Triazole-thiadiazole Phenyl, alkyl/aryl groups

Key Observations :

  • The triazole-thiol group introduces nucleophilic reactivity distinct from oxadiazole-thiones (), where tautomeric equilibria favor the thione form by 9.6–12.1 kcal/mol in gas/aqueous phases .

Stability and Reactivity

  • Tautomerism : Unlike oxadiazole-thiones (), the triazole-thiol group in the target compound may favor the thiol tautomer, enhancing its nucleophilic reactivity .
  • Steric Effects : The cyclopropyl and propyl substituents in the target compound could impart steric hindrance, reducing metabolic degradation compared to simpler alkyl analogs .

Q & A

Q. How can researchers optimize the synthesis of 5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-propyl-4H-1,2,4-triazole-3-thiol to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent choice (e.g., ethanol or DMF/EtOH mixtures for recrystallization ), stoichiometry of reagents, and temperature control during reflux. For example, hydrazine hydrate in acetic acid under reflux can cyclize intermediates effectively . Purity is monitored via HPLC and elemental analysis, while yield improvements may require catalyst screening (e.g., iodine for azide cyclization ). Parallel synthesis approaches, as seen in pyrazolo-triazole systems, can also reduce side products .

Q. What analytical techniques are recommended for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR to confirm substituent positions and hydrogen bonding .
  • FTIR for functional group identification (e.g., thiol S-H stretch at ~2500 cm⁻¹) .
  • X-ray crystallography with SHELXL for small-molecule refinement and ORTEP-III for visualizing thermal ellipsoids .
  • LC-MS for molecular weight confirmation and impurity profiling .

Q. How should researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) against Gram-positive/negative strains, referencing protocols for triazole derivatives .
  • Enzyme inhibition : Target fungal 14α-demethylase (CYP51) using lanosterol docking models (PDB: 3LD6) .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., 14α-demethylase) with flexible ligand sampling and rigid receptor settings . Validate with free energy calculations (MM-GBSA).
  • ADME prediction : Employ SwissADME or ADMETlab to assess bioavailability, BBB penetration, and metabolic stability .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified cyclopropyl, propyl, or thiol groups. Compare activities using dose-response curves .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazole-thiol) via 3D-QSAR models in MOE .
  • Bioisosteric replacement : Replace pyridinyl with pyrimidinyl to enhance solubility while retaining affinity .

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer :
  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model merohedral twinning .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve disordered regions .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies mitigate polymorphism issues during crystallization?

  • Methodological Answer :
  • Solvent screening : Test polar (DMF/H2O) vs. apolar (toluene/hexane) systems to isolate stable polymorphs .
  • Seeding : Introduce crystalline seeds from slow evaporation to control nucleation .
  • DSC/TGA : Characterize thermal stability to identify metastable forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking and experimental bioactivity results?

  • Methodological Answer :
  • Re-evaluate force fields : Switch from AMBER to CHARMM for protein-ligand dynamics if hydrogen bonding is misrepresented .
  • Protonation states : Use Epik to predict ligand ionization at physiological pH and re-dock .
  • Off-target screening : Test against related enzymes (e.g., human CYP450 isoforms) to identify non-specific binding .

Q. What methods validate synthetic intermediates when spectroscopic data is ambiguous?

  • Methodological Answer :
  • 2D NMR (HSQC/HMBC) : Resolve connectivity in crowded spectra (e.g., pyrazolo-pyridinyl regions) .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Isotopic labeling : Use 15N-labeled hydrazine to track triazole formation via 15N NMR .

Methodological Tables

Q. Table 1. Key Synthesis Parameters for Analogous Triazole Derivatives

ParameterOptimal ConditionReference
Cyclization solventEthanol (reflux, 2–4 h)
Purity analysisHPLC (C18, MeOH/H2O 70:30)
CatalystIodine (room temperature)

Q. Table 2. Computational Tools for Target Interaction Studies

ToolApplicationReference
AutoDock VinaLigand docking
GROMACSMolecular dynamics simulations
SwissADMEADME profiling

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